molecular formula C17H13NO B1455236 4-(4-Methylbenzoyl)isoquinoline CAS No. 1187169-56-7

4-(4-Methylbenzoyl)isoquinoline

Cat. No. B1455236
M. Wt: 247.29 g/mol
InChI Key: KHKBAUCLCAPHQH-UHFFFAOYSA-N
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Description

4-(4-Methylbenzoyl)isoquinoline is an organic compound with the molecular formula C17H13NO . It has a molecular weight of 247.3 . The compound is also known by its IUPAC name 4-isoquinolinyl (4-methylphenyl)methanone .


Molecular Structure Analysis

The InChI code for 4-(4-Methylbenzoyl)isoquinoline is 1S/C17H13NO/c1-12-6-8-13(9-7-12)17(19)16-11-18-10-14-4-2-3-5-15(14)16/h2-11H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

4-(4-Methylbenzoyl)isoquinoline has a predicted boiling point of 448.0±20.0 °C and a predicted density of 1.171±0.06 g/cm3 . Its pKa is predicted to be 3.02±0.10 .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

4-(4-Methylbenzoyl)isoquinoline is involved in intricate chemical syntheses and structural analyses. For instance, it's used in the preparation of various complex organic molecules. The process involves polylithiation of 2-methylbenzoic acid phenylhydrazide and subsequent condensation with different benzoyl derivatives, resulting in compounds like 2-methyl-N′-(4-methylbenzoyl)-N′-phenylbenzohydrazide. These compounds are characterized by sophisticated crystal structures, confirming the intricacies of molecular interactions and geometries (Shuler et al., 2012).

Optoelectronic Applications

Isoquinolinone derivatives, closely related to 4-(4-Methylbenzoyl)isoquinoline, have been identified for their dual fluorescence emission. This unique property, arising from the existence of valence tautomers, makes these molecules promising candidates for applications in sensors and optoelectronic devices due to their high fluorescence quantum yield (Craig et al., 2009).

Heterocyclic Chemistry

In heterocyclic chemistry, the compound plays a role in the synthesis of novel organic structures. For example, it is used in the synthesis of spiro heterocycles, contributing to the diversity of organic compounds available for further pharmaceutical and chemical research (Bannikova et al., 2005).

Bioactive Scaffold Construction

Highly substituted isoquinolone-4-carboxylic acid, a derivative of 4-(4-Methylbenzoyl)isoquinoline, is recognized as an important bioactive scaffold. The challenges in accessing this scaffold have been addressed through innovative synthesis methods, such as Cu-catalyzed cascade reactions. This advancement aids in the creation of bioactive compounds for potential use in medical and pharmaceutical industries (Wang et al., 2021).

Novel Synthesis Methods

The compound is integral to developing new synthesis methods for complex organic molecules. For instance, a novel synthesis approach involving boron trifluoride etherate has been reported, showcasing the compound's versatility and its role in expanding the scope of organic synthesis (Chang et al., 2010).

properties

IUPAC Name

isoquinolin-4-yl-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO/c1-12-6-8-13(9-7-12)17(19)16-11-18-10-14-4-2-3-5-15(14)16/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKBAUCLCAPHQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylbenzoyl)isoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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